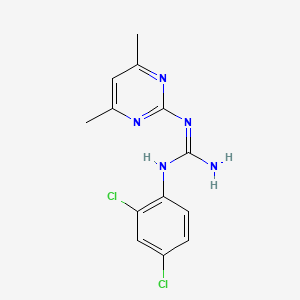

1-(2,4-Dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine

Description

1-(2,4-Dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine is a substituted guanidine derivative featuring a 2,4-dichlorophenyl group and a 4,6-dimethylpyrimidin-2-yl moiety. Guanidines are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2N5/c1-7-5-8(2)18-13(17-7)20-12(16)19-11-4-3-9(14)6-10(11)15/h3-6H,1-2H3,(H3,16,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQJMSUXIIMWCNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)NC2=C(C=C(C=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C(/N)\NC2=C(C=C(C=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40421174 | |

| Record name | AC1NYMSV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5804-30-8 | |

| Record name | AC1NYMSV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the reaction of 2,4-dichloroaniline with 4,6-dimethyl-2-aminopyrimidine in the presence of a guanidylating agent. Common guanidylating agents include cyanamide or thiourea. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles like amines or thiols can replace the chlorine atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of the corresponding amines.

Substitution: Formation of substituted derivatives with amine or thiol groups.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Stud

Biological Activity

1-(2,4-Dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features suggest a variety of possible interactions with biological systems, making it a candidate for further research.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 350.2 g/mol. The compound features a dichlorophenyl group and a pyrimidine derivative, which are known to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H13Cl2N5O |

| Molecular Weight | 350.2 g/mol |

| Purity | ≥95% |

Preliminary studies indicate that this compound may interact with specific biological targets, including enzymes involved in neurodegenerative diseases like Alzheimer's. For instance, it has been evaluated for its ability to inhibit β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. In vitro studies have shown that derivatives of guanidine can effectively inhibit BACE1 activity, suggesting that similar mechanisms might be applicable to our compound.

Inhibition Studies

Recent research has highlighted the potential of biaryl guanidine derivatives to inhibit β-secretase enzymatic activity. In one study, various compounds were synthesized and tested, revealing that some derivatives exhibited IC50 values as low as 97 nM against BACE1. This suggests that this compound could exhibit similar or enhanced inhibitory effects depending on its specific structural characteristics .

Antimicrobial Activity

The compound's structural similarity to known antimicrobial agents raises questions about its potential efficacy against bacterial pathogens. Similar compounds have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives with similar guanidine structures have shown promising results in inhibiting bacterial growth .

Case Studies

- Alzheimer’s Disease Research : A study focusing on biaryl guanidine derivatives reported significant inhibition of BACE1 activity. The most potent compound in the series exhibited an IC50 value of 97 nM and improved cognitive function in animal models .

- Antibacterial Activity : Research on thiazole derivatives indicated that compounds with similar structural motifs showed enhanced antibacterial properties compared to traditional antibiotics like ampicillin . This suggests that our target compound may also possess significant antimicrobial activity.

Comparison with Similar Compounds

Structural Features

The table below highlights structural variations in closely related guanidine derivatives:

Key Observations :

Physicochemical Properties

Key Observations :

Comparison :

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-(2,4-dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 4,6-dimethyl-2-pyrimidinamine with 2,4-dichlorophenyl isothiocyanate (or a related electrophile) in the presence of a base like triethylamine. Post-reaction purification via column chromatography ensures high purity. Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry .

Q. How can researchers confirm the structural integrity and purity of this guanidine derivative?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Assign peaks to aromatic protons (6.8–8.0 ppm for dichlorophenyl) and pyrimidine methyl groups (2.3–2.6 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular ion ([M+H]⁺) against theoretical values.

- HPLC : Monitor purity (>98%) using a C18 column with acetonitrile/water gradients .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Methodological Answer : Conduct in vitro assays:

- Antimicrobial Screening : Disk diffusion or microdilution against Gram-positive/negative bacteria.

- Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays.

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- Methodological Answer : Apply Design of Experiments (DoE) principles:

- Variables : Temperature (40–80°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:1.2).

- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions.

- Computational Guidance : Use quantum chemical calculations (e.g., DFT) to predict transition states and energy barriers .

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

- Methodological Answer : Perform Structure-Activity Relationship (SAR) studies :

- Analog Synthesis : Replace dichlorophenyl with fluorophenyl or methoxyphenyl groups.

- Bioassay Comparison : Test analogs in parallel for antimicrobial/antitumor activity.

- Statistical Analysis : Use ANOVA to identify significant substituent effects (e.g., electron-withdrawing groups enhance activity) .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Standardize Assay Protocols : Ensure consistent cell lines, incubation times, and controls.

- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like solvent (DMSO concentration) or assay temperature.

- Molecular Dynamics Simulations : Investigate binding mode variations in target proteins (e.g., kinase active sites) .

Q. How can computational tools predict the compound’s reactivity or metabolic stability?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites.

- ADMET Prediction : Use tools like SwissADME to estimate solubility, CYP450 metabolism, and bioavailability.

- Molecular Docking : Map interactions with targets (e.g., bacterial DNA gyrase) to rationalize activity .

Experimental Design & Data Analysis

Q. What statistical methods are recommended for analyzing dose-response data in bioassays?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism.

- Bootstrap Resampling : Estimate confidence intervals for IC₅₀ values.

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .

Q. How to design a study comparing this compound’s efficacy against structurally related analogs?

- Methodological Answer :

- Factorial Design : Test all analogs under identical conditions (e.g., 10 μM concentration).

- Principal Component Analysis (PCA) : Reduce dimensionality of bioactivity data to identify clusters.

- Machine Learning : Train models (e.g., random forest) to predict activity from molecular descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.